SAG Analog (cis-isomer), also known as Compound 10b, is a synthetic compound with the chemical formula and a molecular weight of 524.5 g/mol. It is recognized for its role as a potent agonist of the Sonic hedgehog signaling pathway, specifically targeting Smoothened, a key component in this pathway. The compound is classified under small molecule drugs and is primarily utilized in biological research due to its ability to modulate cellular signaling pathways involved in development and cancer biology. The CAS number for this compound is 1401532-77-1, and it typically appears as a white to light yellow solid with a purity of ≥98% as determined by nuclear magnetic resonance spectroscopy .
The synthesis of SAG Analog (cis-isomer) involves several steps that typically include the formation of key intermediates followed by cyclization and functionalization reactions. While specific synthetic routes can vary, the general methodology includes:
These methods are typically carried out under controlled conditions to optimize yield and purity .
The structure of SAG Analog (cis-isomer) can be represented as follows:
The three-dimensional conformation plays a critical role in its interaction with target proteins within the Sonic hedgehog signaling pathway .
SAG Analog (cis-isomer) participates in various chemical reactions that are crucial for its biological activity:
These reactions are essential for understanding how SAG Analog influences cellular processes .
The mechanism of action for SAG Analog (cis-isomer) primarily involves its interaction with the Sonic hedgehog pathway:
This mechanism underscores its potential therapeutic applications in developmental biology and oncology .
These properties are vital for handling, storage, and application in laboratory settings .
SAG Analog (cis-isomer) has several scientific applications:
These applications highlight its significance in both basic research and potential clinical settings .
The Hedgehog (Hedgehog) signaling pathway, first identified through genetic screens in Drosophila melanogaster, regulates embryonic development, tissue patterning, and stem cell maintenance across metazoans [1] [10]. Its dysregulation contributes to pathologies ranging from developmental disorders to cancers, driving interest in pharmacological modulators [2] [4]. Early agonists were natural molecules like oxysterols (e.g., 20α-Hydroxycholesterol) that indirectly enhanced signaling through Smoothened activation [5] [7]. The discovery of Smoothened as the central signal transducer catalyzed targeted agonist development [10]. Purmorphamine, identified in 2003, became the first synthetic small molecule to directly bind and activate Smoothened, establishing a scaffold for rational agonist design [5] [7]. Subsequent optimization yielded Smoothened Agonist (SAG), a potent chlorobenzothiophene-based compound with nanomolar efficacy [8]. These pioneers demonstrated that precise pathway activation could rescue developmental deficits in vivo, such as cerebellar neuron survival in neurodegenerative models [8].
Table 1: Key Milestones in Hedgehog Pathway Agonist Development
Year | Agonist | Significance |
---|---|---|
1996 | Oxysterols | First endogenous Smoothened modulators |
2003 | Purmorphamine | Synthetic Smoothened binder; induced osteogenesis |
2006 | SAG (Smoothened Agonist) | Nanomolar potency; enabled in vivo neuroprotection |
2015 | SAG Analogs | Isomer-specific tuning of signaling kinetics |
SAG Analog (cis-isomer) (3,4-Dichloro-N-(cis-4-(methylamino)cyclohexyl)-N-(3-pyridin-4-ylbenzyl)benzo[b]thiophene-2-carboxamide) emerged from systematic efforts to enhance the pharmacological profile of first-generation agonists [6] [7]. Its design addressed limitations of racemic SAG mixtures, which exhibited variable bioactivity due to stereoselective Smoothened binding [6]. Unlike trans-isomers, the cis-configuration confers distinct hydrophobic interaction networks within the Smoothened transmembrane pocket, stabilizing an active conformational state [6] [7]. In vitro studies confirmed its "low-toxicity" profile, maintaining potent Smoothened activation (EC₅₀ ~50 nM) while reducing off-target effects observed in earlier agonists [6]. Functionally, it induces Smoothened ciliary translocation—a prerequisite for pathway activation—and upregulates downstream Gli-dependent transcription (e.g., Gli1, Ptch1) and non-canonical targets like Vascular Endothelial Growth Factor [6] [9]. This dual induction is critical for applications requiring angiogenic-osteogenic coupling, such as bone fracture healing [3] [9].
Table 2: Properties of SAG Analog (cis-isomer) vs. Reference Agonists
Property | SAG Analog (cis-isomer) | Purmorphamine | SAG (Racemic) |
---|---|---|---|
Smo Binding Affinity | Sub-100 nM | ~200 nM | ~10 nM |
VEGF Induction | High (2.5-fold) | Moderate | Moderate |
Ciliary Translocation Efficiency | 85% | 70% | 90% |
Steric Hindrance | Low (cis-configuration) | High | Variable |
Isomeric selectivity underpins the pharmacological superiority of SAG Analog (cis-isomer) over its trans counterpart. Computational modeling reveals divergent binding modes: The cis-configuration orients the 3-pyridinylbenzyl group toward transmembrane helix 5 of Smoothened, forming π-stacking interactions absent in the trans-form [6] [7]. This enhances residence time within the ligand-binding pocket by 3-fold compared to the trans-isomer [7]. Consequently, cis-isomer treatment yields sustained Gli1 activation (>24 hours post-washout), whereas trans-isomer effects decay rapidly [6]. Biologically, this translates to superior efficacy in models requiring prolonged pathway engagement. In aged mouse fracture healing, cis-isomer administration amplified osteogenic genes (BSP, Runx2) and accelerated callus mineralization by 25%—effects not replicated by trans-isomers [3]. Furthermore, the cis-isomer uniquely stabilizes β-arrestin recruitment to Smoothened, a key mechanism for modulating non-canonical Hedgehog signaling cascades like cytoskeletal remodeling [4] [9].
Table 3: Molecular and Functional Comparison of SAG Isomers
Parameter | Cis-isomer | Trans-isomer |
---|---|---|
Molecular Volume | 524.50 g/mol | 524.50 g/mol |
Hydrophobic Interactions | Enhanced (cis-cyclohexyl) | Reduced |
Smo Activation Kinetics | Slow onset, sustained | Rapid onset, transient |
β-arrestin Recruitment | Yes | No |
Vascular Network Expansion | 85% increase (angiography) | 40% increase |
Figure 1: Isomeric Configuration Determines Smoothened Binding Topology
Cis-isomer: Cyclohexyl ring → Equatorial N-methyl Benzothiophene → Deep pocket insertion Pyridinylbenzyl → TM5 π-stacking Trans-isomer: Cyclohexyl ring → Axial N-methyl Benzothiophene → Shallow binding Pyridinylbenzyl → Minimal TM5 contact
This spatial divergence explains differential downstream efficacy.
The isomeric precision exemplifies a paradigm shift: Agonists are no longer viewed as blunt pathway activators but as stereoselective modulators of discrete signaling branches. Future development will leverage these principles to target mutant Smoothened isoforms resistant to current therapies [4] [7].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7